molecular formula C8H13N3 B11920640 2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

Cat. No.: B11920640
M. Wt: 151.21 g/mol
InChI Key: JZKZDGHAZCVDBU-UHFFFAOYSA-N
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Description

2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can be achieved through several synthetic routes. One common method involves the iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles. This reaction is followed by Suzuki cross-couplings with various boronic acids and alkylation reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole or pyridine rings, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include the use of solvents like ethanol, methanol, or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazolopyridines .

Scientific Research Applications

2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can induce apoptosis in cancer cells by activating the initiator enzyme caspase 9 and inducing the fragmentation of microtubule-associated protein 1-light chain 3 (LC3). This leads to the reduction of proliferating cell nuclear antigen (PCNA) levels, thereby inhibiting cell proliferation .

Comparison with Similar Compounds

2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine

InChI

InChI=1S/C8H13N3/c1-2-11-6-7-5-9-4-3-8(7)10-11/h6,9H,2-5H2,1H3

InChI Key

JZKZDGHAZCVDBU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2CNCCC2=N1

Origin of Product

United States

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